Diethyl (2-chloro-1-methoxyethenyl)phosphonate
Description
Diethyl (2-chloro-1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate core substituted with a 2-chloro-1-methoxyethenyl group.
Properties
CAS No. |
920007-57-4 |
|---|---|
Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-1-methoxyethene |
InChI |
InChI=1S/C7H14ClO4P/c1-4-11-13(9,12-5-2)7(6-8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
USQVSJXLSBSNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CCl)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-chloro-1-methoxyethenyl)phosphonate typically involves the Michaelis-Becker reaction. This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . The reaction involves the phosphorylation of 2-chloro-1-methoxyethene with diethyl phosphite under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-chloro-1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acids or reduction to yield phosphonates with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and reduced phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (2-chloro-1-methoxyethenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-chloro-1-methoxyethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can participate in signaling pathways by modifying the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique chloro-methoxyethenyl group distinguishes it from other phosphonate derivatives. Below is a comparative analysis with key analogs:
Reactivity
- Nucleophilic Substitution: The chloro group in Diethyl (2-chloro-1-methoxyethenyl)phosphonate may enhance reactivity in nucleophilic substitutions compared to non-halogenated analogs (e.g., Diethyl 1-phenylethylphosphonate ). However, the methoxy group’s electron-donating nature could moderate this effect, contrasting with Trichlorfon’s highly electrophilic trichloromethyl group .
- Hydrolysis Stability : Chloro-substituted phosphonates (e.g., ) are generally more prone to hydrolysis than aryl-substituted derivatives (e.g., ). The methoxy group may offer partial stabilization via electron donation, delaying degradation compared to purely chloro-substituted analogs.
Spectral and Physical Properties
- NMR Shifts : The chloro group in the target compound would deshield adjacent protons (δ ~4–5 ppm in ¹H NMR), distinct from the upfield shifts seen in arylphosphonates (δ ~7 ppm for aromatic protons in ).
- Solubility : Similar to , the compound is likely soluble in polar aprotic solvents (e.g., dichloromethane) but less so in water due to the hydrophobic chloro-methoxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
